Aglaxiflorin D: A Comprehensive Technical Guide for Researchers
Aglaxiflorin D: A Comprehensive Technical Guide for Researchers
An In-Depth Exploration of the Chemical Architecture, Putative Biosynthesis, and Therapeutic Potential of a Complex Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaxiflorin D, a complex alkaloid isolated from the leaves of Aglaia abbreviata, represents a fascinating and underexplored member of a chemical family known for its potent biological activities.[1] With the CAS number 269739-78-8 and a molecular formula of C36H42N2O9, this natural product belongs to a class of compounds that have garnered significant interest for their potential as anticancer and anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of Aglaxiflorin D, from its intricate chemical structure and physicochemical properties to its putative biosynthetic origins and potential pharmacological applications. By synthesizing the available data and providing field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this intriguing molecule.
Physicochemical Properties
Aglaxiflorin D is a powdered substance with a molecular weight of 646.7 g/mol .[1] It has a reported melting point of 131-133°C.[4] This alkaloid is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[1]
| Property | Value | Source(s) |
| CAS Number | 269739-78-8 | [1][4] |
| Molecular Formula | C36H42N2O9 | [1][4] |
| Molecular Weight | 646.7 g/mol | [1] |
| Appearance | Powder | [4] |
| Melting Point | 131-133°C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [1] |
Chemical Structure and Elucidation
The chemical structure of Aglaxiflorin D is a complex assembly of several ring systems and functional groups. Its systematic name is (R)-N-((S)-1-((2R,3S,4R,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-3-phenyl-2,3,4,5-tetrahydro-2,5-methanobenzo[b]oxepine-4-carbonyl)pyrrolidin-2-yl)-2-hydroxy-2-methylbutanamide.[4] This intricate architecture is key to its biological activity.
Caption: 2D Chemical Structure of Aglaxiflorin D.
Structural Elucidation Workflow
The structural elucidation of complex natural products like Aglaxiflorin D is a multi-step process heavily reliant on modern spectroscopic techniques.
Caption: Workflow for the structural elucidation of Aglaxiflorin D.
Putative Biosynthesis
The biosynthesis of Aglaxiflorin D has not been fully elucidated; however, it is believed to follow the general pathway established for rocaglamides (also known as flavaglines), a class of complex natural products to which it belongs.[4] This proposed pathway involves the convergence of two major biosynthetic routes: the flavonoid pathway and the cinnamic acid pathway.
The key steps are hypothesized to be:
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Formation of Precursors: A flavonoid derivative, likely a 3-hydroxyflavone, and a cinnamic acid amide derivative are synthesized through their respective established biosynthetic pathways.[4]
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Cycloaddition: A crucial [4+2] cycloaddition (Diels-Alder) or a related cyclization reaction is proposed to occur between the flavonoid and cinnamic acid amide precursors. This reaction would form the core carbocyclic framework of the molecule.
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Post-Cyclization Modifications: A series of enzymatic modifications, including hydroxylations, methylations, and the attachment of the pyrrolidine and butanamide side chains, would then take place to yield the final, complex structure of Aglaxiflorin D.
Caption: Postulated biosynthetic pathway of Aglaxiflorin D.
Biological Activity and Therapeutic Potential
While specific biological studies on Aglaxiflorin D are limited, compounds isolated from the Aglaia genus, particularly rocaglamides and related derivatives, have demonstrated a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[2][3]
Cytotoxic Activity
Many compounds from Aglaia species exhibit significant cytotoxicity against various cancer cell lines.[2][3] For instance, an aglaforbesin derivative, structurally related to Aglaxiflorin D, isolated from Aglaia loheri, demonstrated potent cytotoxicity against the HCT116 human colorectal cancer cell line with an IC50 value of 1.13 ±0.07 µg/mL.[1][5] This compound showed high selectivity for cancer cells over normal human kidney cells (HK-2).[1][5] The mechanism of action for many of these compounds is believed to involve the inhibition of protein synthesis.[4]
| Compound | Cell Line | IC50 | Source(s) |
| Aglaforbesin derivative | HCT116 (colorectal cancer) | 1.13 ± 0.07 µg/mL | [1][5] |
| Aglaforbesin derivative | HK-2 (normal kidney) | 6.81 ± 1.8 µg/mL | [1] |
Anti-inflammatory Activity
Alkaloids and other compounds from the Aglaia genus have also been reported to possess anti-inflammatory properties.[2] The mechanisms underlying these effects are often multifactorial and can involve the modulation of various inflammatory pathways. While specific studies on Aglaxiflorin D are needed, it is plausible that it may also exhibit anti-inflammatory activity.
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of Aglaxiflorin D from Aglaia abbreviata
This protocol outlines a general procedure for the isolation of alkaloids like Aglaxiflorin D, guided by bioassays to identify the most active fractions.
-
Extraction:
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Air-dry the leaves of Aglaia abbreviata and grind them into a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
-
-
Chromatographic Separation:
-
Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure Aglaxiflorin D.
-
Protocol 2: Structural Characterization by NMR and Mass Spectrometry
-
NMR Spectroscopy:
-
Dissolve a small amount of purified Aglaxiflorin D in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present and to get an initial idea of the functional groups.
-
Acquire 2D NMR spectra, including COSY (to determine ¹H-¹H correlations), HSQC (to determine one-bond ¹H-¹³C correlations), and HMBC (to determine long-range ¹H-¹³C correlations). These experiments are crucial for assembling the molecular structure.
-
-
Mass Spectrometry:
-
Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the connectivity of different parts of the molecule, which helps in confirming the proposed structure.
-
Conclusion
Aglaxiflorin D stands as a promising yet understudied natural product with a complex and intriguing chemical architecture. Its relationship to the rocaglamide family of compounds suggests a high potential for significant biological activity, particularly in the areas of oncology and inflammation. This technical guide has provided a comprehensive overview of the current knowledge surrounding Aglaxiflorin D, from its structural and physicochemical properties to its likely biosynthetic origins and therapeutic potential. The detailed experimental protocols offer a starting point for researchers to further investigate this fascinating molecule. Future studies focusing on the complete elucidation of its biosynthetic pathway, a thorough investigation of its pharmacological properties and mechanism of action, and the development of synthetic strategies will be crucial in unlocking the full therapeutic potential of Aglaxiflorin D.
References
-
Aglaxiflorin D | CAS 269739-78-8 | ScreenLib. (n.d.). Retrieved from [Link]
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CAS No : 269739-78-8 | Chemical Name : Aglaxiflorin D | Pharmaffiliates. (n.d.). Retrieved from [Link]
- Canoy, R. J. C., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53-61.
- Proksch, P., et al. (2001). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Current Organic Chemistry, 5(8), 923-938.
- Abalos, N. N., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 22(1), 53–61.
- Dharma, D. D., et al. (2015). Isolation and elucidation structure major compounds from the leaves of Aglaia odorata Lour. Journal of Chemical and Pharmaceutical Research, 7(8), 121-123.
- Harneti, D., & Supratman, U. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540.
- Sarma, B. K., & Sarma, T. C. (2002). A simple and rapid HPLC method for the determination of alkaloids in plant extracts.
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- 1. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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